5-Norbornene-2,3-dimethanol

Beschreibung

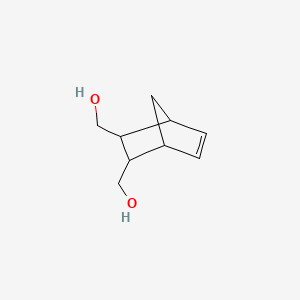

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHPVIMEQGKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005320 | |

| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-39-2, 699-97-8 | |

| Record name | 5-Norbornene-2,3-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2,3-dimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Norbornene-2-endo,3-endo-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Norbornene 2,3 Dimethanol and Its Stereoisomers

Established Synthetic Routes to 5-Norbornene-2,3-dimethanol (B1219086)

The synthesis of this compound and its derivatives is well-documented, with several established methods available to chemists. These routes often begin with readily available precursors and employ fundamental organic reactions to construct the norbornene framework and introduce the desired functional groups. The choice of synthetic pathway can be dictated by the desired stereochemistry (endo or exo) of the final product and the availability of starting materials and reagents.

A common and straightforward method for synthesizing this compound involves the reduction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) or its corresponding dicarboxylic acid or esters. The anhydride is readily accessible through the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride.

The reduction of the anhydride or its derivatives to the diol can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is frequently employed for this transformation, effectively reducing the carbonyl groups to hydroxyl groups. nih.gov For instance, cis-5-norbornene-exo-2,3-dicarboxylic anhydride can be reduced to norbornene-exo-2,3-dimethanol using LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF). koreascience.kr This method provides a high yield of the desired diol. nih.gov

The stereochemistry of the starting anhydride dictates the stereochemistry of the resulting diol. The endo isomer of the anhydride will yield the endo,endo-dimethanol, while the exo isomer will produce the exo,exo-dimethanol. koreascience.kr It is noteworthy that the initial Diels-Alder reaction between cyclopentadiene and maleic anhydride primarily yields the endo adduct due to kinetic control. The exo isomer can be obtained through thermal or chemical rearrangement of the endo isomer. koreascience.kr

Table 1: Reduction of Norbornene Precursors to this compound

| Precursor | Reducing Agent | Product | Reference |

| 5-Norbornene-2,3-dicarboxylic anhydride | Lithium aluminum hydride (LiAlH₄) | This compound | nih.gov |

| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | Lithium aluminum hydride (LiAlH₄) | Norbornene-exo-2,3-dimethanol | koreascience.kr |

Another approach to synthesize vicinal diols on the norbornene framework is through the oxidative dihydroxylation of the norbornene double bond. This method directly introduces two hydroxyl groups across the double bond of the norbornene ring system. wikipedia.org

Various oxidizing agents can be used for this purpose. Osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) (the Upjohn dihydroxylation), is a reliable reagent for syn-dihydroxylation. wikipedia.org This means that both hydroxyl groups are added to the same face of the double bond. Another common reagent is potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. A novel and facile oxidation system for the dihydroxylation of olefins, including norbornene, uses KMnO₄ with hydrogen peroxide (H₂O₂) as a co-oxidant, which proceeds via in situ generated MnₓOᵧ nanoaggregates to yield the exo-cis-diol in good yield. rsc.org

The stereochemical outcome of the dihydroxylation is influenced by the steric hindrance of the bicyclic norbornene system. The attack of the oxidizing agent typically occurs from the less hindered exo face, leading to the formation of exo,exo-diols.

The Diels-Alder reaction is a cornerstone in the synthesis of the norbornene framework itself. wikipedia.org This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In the context of this compound synthesis, the key Diels-Alder reaction is between cyclopentadiene (the diene) and a suitable dienophile containing the precursor to the two methanol (B129727) groups. scientific.netresearchgate.net

Cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene (B1670491). oc-praktikum.de For the synthesis of the precursor to this compound, maleic anhydride is a commonly used dienophile, leading to the formation of cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This reaction is highly stereoselective, favoring the endo product due to secondary orbital interactions.

The versatility of the Diels-Alder reaction allows for the synthesis of a variety of substituted norbornenes by choosing different dienes and dienophiles. acs.orgacs.org This adaptability is crucial for creating a wide range of norbornene-based monomers for polymer synthesis.

Chemo-Enzymatic Synthesis and Biocatalysis in this compound Production

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biocatalysts, such as enzymes. These approaches are particularly valuable for the production of enantiomerically pure chiral molecules.

Lipases are enzymes that can catalyze the hydrolysis and synthesis of esters. In organic solvents, they are particularly effective for transesterification reactions. This property has been exploited for the kinetic resolution of racemic this compound and its derivatives. lookchem.com

In a typical process, a racemic mixture of cis-endo-5-norbornene-2,3-dimethanol is subjected to transesterification with an acyl donor, such as an ester, in the presence of a lipase. The enzyme will selectively acylate one of the enantiomers of the diol at a much faster rate than the other. This results in a mixture of a monoacylated diol and the unreacted enantiomer of the diol, which can then be separated. nih.govnii.ac.jp For example, the asymmetric synthesis of chiral cis-endo-5-norbornene-2,3-dimethanol monoacetate has been achieved through lipase-catalyzed transesterification. jst.go.jpresearchgate.netgoogle.com

Candida antarctica Lipase B (CAL-B) is a commonly used and highly effective biocatalyst for these transformations. nih.gov It has been successfully used in the solvent-free transesterification of this compound with phenolic esters to produce functionalized monomers. nih.gov The monitoring of such reactions can be conveniently carried out using techniques like ¹H NMR spectroscopy. researchgate.net

Table 2: Lipase-Catalyzed Reactions for Chiral NBDM Derivatives

| Substrate | Enzyme | Reaction Type | Product | Reference |

| cis-endo-5-Norbornene-2,3-dimethanol | Lipase | Transesterification | Chiral cis-endo-5-norbornene-2,3-dimethanol monoacetate | nii.ac.jpjst.go.jpresearchgate.net |

| This compound | Candida antarctica Lipase B (CAL-B) | Transesterification | Functionalized norbornene monomers | nih.gov |

| Norbornene methanols | Porcine Pancreatic Lipase (PPL) | Transesterification | Enantiomerically enriched norbornene methanols | lookchem.com |

Advanced and Green Synthesis Strategies for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. These "green" strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of this compound and its derivatives, green chemistry principles are being applied. One notable example is the use of biocatalysis, as discussed in the previous section. Enzyme-catalyzed reactions, such as those using CAL-B, can often be performed under mild, solvent-free conditions, which significantly reduces the environmental impact of the synthesis. nih.gov

Furthermore, research into alternative reaction media and energy sources is ongoing. For instance, performing Diels-Alder reactions in water or under solvent-free conditions can offer environmental benefits over traditional organic solvents. The development of highly efficient and recyclable catalysts for both the Diels-Alder reaction and subsequent reduction or oxidation steps is another key area of research in green synthesis. The use of endo-5-norbornene-2,3-dimethanol itself as a promoter in other advanced chemical transformations, such as asymmetric Heck/Suzuki cascade reactions, highlights the compound's growing importance in sophisticated organic synthesis. researchgate.netrsc.org

Solvent-Free and Tandem Reaction Approaches

Solvent-free synthesis offers a greener alternative to traditional methods that rely on volatile organic solvents. In the context of this compound, a key precursor is 5-norbornene-2,3-dicarboxylic anhydride, which is typically synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride. alfa-chemistry.comidealdiagnostics.aeresearchgate.netmasterorganicchemistry.com

A notable solvent-free approach involves heating a mixture of dicyclopentadiene and a dienophile, such as maleic anhydride. researchgate.net In this process, cyclopentadiene is generated in situ through the thermal cracking of dicyclopentadiene and readily reacts with the dienophile. researchgate.net This method avoids the need to handle the noxious and hazardous cyclopentadiene directly and allows for its almost complete utilization. researchgate.net

Tandem reactions, which combine multiple synthetic steps into a single operation, further enhance efficiency. For the synthesis of this compound, a tandem approach can involve the Diels-Alder reaction followed by a reduction step in one pot. For instance, the endo-isomer of this compound can be synthesized by the reduction of 5-norbornene-2,3-dicarboxylic anhydride using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov

The initial Diels-Alder reaction between cyclopentadiene and maleic anhydride typically yields the endo isomer of 5-norbornene-2,3-dicarboxylic anhydride as the kinetically favored product. lew.ro Subsequent reduction of this anhydride directly yields endo-5-norbornene-2,3-dimethanol.

Table 1: Comparison of Synthetic Approaches

| Feature | Solvent-Free Diels-Alder | Tandem Diels-Alder/Reduction |

| Starting Materials | Dicyclopentadiene, Maleic Anhydride | Cyclopentadiene, Maleic Anhydride, Reducing Agent |

| Key Advantage | Avoids bulk solvents, high atom economy | Fewer workup and purification steps |

| Stereoselectivity | Primarily yields the endo adduct initially | Stereochemistry is determined by the initial Diels-Alder adduct |

| Reaction Conditions | Elevated temperatures for dicyclopentadiene cracking | Varies depending on the specific reagents used |

Optimization of Reaction Conditions for Scalability and Efficiency

For large-scale and industrial applications, the optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure a safe and efficient process. Key parameters that are often optimized include temperature, pressure, catalyst choice, and reaction time.

In the synthesis of the precursor, 5-norbornene-2,3-dicarboxylic anhydride, using mixed C5 streams (a byproduct of ethylene (B1197577) production) as the source of cyclopentadiene has been explored. This approach utilizes an inexpensive starting material. The reaction with maleic anhydride can be carried out at a controlled temperature of 0-5°C to directly absorb the cyclopentadiene and form the anhydride, which is then purified by crystallization. google.com

The isomerization of the initially formed endo adduct to the more thermodynamically stable exo isomer is another area of optimization. This can be achieved through thermal means. lew.ro For instance, studies have shown that the exo isomer of nadic anhydride reacts faster in Diels-Alder equilibration. The choice of Lewis acid catalysts can also play a pivotal role in controlling the regio- and stereoselectivity of the Diels-Alder reaction. sfu.ca

For the reduction step to form this compound, the choice of reducing agent and reaction conditions is critical. While powerful reducing agents like LiAlH₄ are effective, milder and more selective reagents may be sought for scalability and safety. nih.gov The optimization would also involve exploring different solvents that facilitate both the reduction and the subsequent purification of the final product.

Table 2: Key Optimization Parameters for Synthesis

| Parameter | Effect on Synthesis | Example of Optimization |

| Temperature | Influences reaction rate and isomerization | Controlling the Diels-Alder reaction at 0-5°C to favor the kinetic product. google.com |

| Catalyst | Can enhance stereoselectivity and reaction rate | Screening various Lewis acids for the Diels-Alder reaction to improve stereochemical induction. sfu.ca |

| Starting Material Source | Impacts cost and sustainability | Utilizing mixed C5 streams as an inexpensive source of cyclopentadiene. google.com |

| Reaction Time | Affects throughput and energy consumption | Optimizing reaction times to achieve high conversion without unnecessary energy expenditure. mdpi.com |

| Solvent | Influences solubility, reaction rate, and purification | Employing deep eutectic solvents as a sustainable and potentially reaction-promoting medium. mdpi.com |

Purification and Characterization Techniques for this compound Isomers

The purification and characterization of this compound isomers are essential to ensure the desired purity and to confirm the stereochemistry of the product. Common purification techniques include recrystallization, and chromatography.

Recrystallization is often employed to purify the solid diol isomers. The choice of solvent is critical to achieve good separation. For instance, the endo-N-hydroxy-5-norbornene-2,3-dicarboximide, a derivative, has been successfully crystallized from an acetone/hexane mixture. lew.ro

Characterization of the isomers is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure and stereochemistry of the isomers. The chemical shifts and coupling constants of the protons, particularly those on the norbornene skeleton, can provide definitive information about the endo or exo configuration. lew.ro

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the hydroxyl (-OH) groups and the carbon-carbon double bond (C=C) of the norbornene ring. lew.ro

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure and the relative stereochemistry of the molecule. lew.ro

Gas Chromatography (GC): GC is a common method to determine the purity of the final product and to quantify the ratio of different isomers in a mixture. avantorsciences.com

Chemical Reactivity and Derivatization of 5 Norbornene 2,3 Dimethanol

Functional Group Transformations of Hydroxyl Groups

The two primary hydroxyl groups in cis-endo-5-norbornene-2,3-dimethanol are readily amenable to various functional group transformations, enabling the synthesis of a diverse array of derivatives. These transformations are crucial for tailoring the properties of NBDM-based molecules for specific applications, such as monomers for polymerization.

Esterification is a common and effective method for modifying the hydroxyl groups of NBDM. Both chemical and enzymatic methods have been successfully employed. For instance, NBDM can be esterified with acid anhydrides or acyl chlorides. A notable example is the lipase-catalyzed transesterification of cis-endo-5-norbornene-2,3-dimethanol to produce the chiral monoacetate derivative, 2-(acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene. nih.gov This asymmetric synthesis highlights the potential for creating optically active compounds from the meso NBDM starting material. nih.govjst.go.jp

In one study, antioxidant norbornene-based monomers were prepared through biocatalysis with Candida antarctica Lipase B (Cal-B). nih.gov This involved the transesterification of NBDM with ethyl dihydroferulate and ethyl dihydrosinapate to yield norbornene dihydroferulate (NDF) and norbornene dihydrosinapate (NDS), respectively. nih.govresearchgate.net These reactions demonstrate the utility of enzymatic catalysis for the clean and selective functionalization of NBDM's hydroxyl groups.

Etherification of NBDM provides another route to functionalized derivatives. For example, the reaction of norbornene-exo-2,3-dimethanol with bromopropane in the presence of sodium hydride (NaH) as a base yields the corresponding dipropyl ether derivative. koreascience.kr This SN2 reaction demonstrates a standard method for converting the hydroxyl groups into ether linkages, which can alter the solubility and reactivity of the resulting molecule.

A primary application of NBDM derivatization is the synthesis of functionalized monomers for various polymerization techniques. beilstein-journals.org The hydroxyl groups can be converted into a wide range of functional moieties that can either participate in the polymerization process or impart specific properties to the resulting polymer. researchgate.netnih.govunideb.hu

For example, the esterification of NBDM with bio-based phenolic acids like ferulic acid and sinapic acid produces monomers with built-in antioxidant properties. nih.gov These monomers, NDF and NDS, can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to create polymers with antioxidant capabilities. nih.gov

Furthermore, NBDM and its derivatives can be used as initiators for polymerization. For instance, 5-norbornene-2,3-exo,exo-dimethanol has been used as an initiator for the ring-opening polymerization of lactide, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to produce macromonomers. researchgate.net These macromonomers, which contain a polymer chain attached to the norbornene moiety, can then be further polymerized through ROMP.

The following table summarizes selected functionalized NBDM derivatives prepared for polymerization studies:

| Starting Material | Reagent(s) | Functional Group Introduced | Derivative Name | Application |

| cis-endo-5-Norbornene-2,3-dimethanol | Ethyl dihydroferulate, Candida antarctica Lipase B | Dihydroferulate ester | Norbornene dihydroferulate (NDF) | Antioxidant monomer for ROMP nih.gov |

| cis-endo-5-Norbornene-2,3-dimethanol | Ethyl dihydrosinapate, Candida antarctica Lipase B | Dihydrosinapate ester | Norbornene dihydrosinapate (NDS) | Antioxidant monomer for ROMP nih.gov |

| norbornene-exo-2,3-dimethanol | Bromopropane, NaH | Propyl ether | Norbornene-2,3-di(propyloxymethyl) | Monomer for polymerization koreascience.kr |

| cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640) | Benzyl alcohol | Benzyl ester | Norbornene-exo-2,3-dicarboxylic acid dibenzyl ester | Monomer for Pd(II)-catalyzed polymerization koreascience.kr |

| 5-norbornene-2,3-exo,exo-dimethanol | Lactide, DBU | Polylactide chain | Oligo(lactic acid)-derived norbornene macromonomer | Macromonomer for ROMP researchgate.net |

Reactions Involving the Norbornene Double Bond

The strained double bond within the norbornene framework of NBDM is highly reactive and serves as a key site for various chemical transformations, most notably polymerization and cycloaddition reactions.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers from cyclic olefins, and norbornene derivatives are particularly reactive monomers due to their high ring strain. scirp.org NBDM and its functionalized derivatives are excellent substrates for ROMP, typically initiated by well-defined ruthenium or molybdenum-based catalysts, such as Grubbs catalysts. nih.govcaltech.edukpi.ua

The polymerization of NBDM-derived monomers, such as those bearing antioxidant moieties, has been successfully achieved using both first-generation Grubbs (G1) and second-generation Hoveyda-Grubbs (HGII) catalysts. nih.gov These reactions can be performed at room temperature and allow for the synthesis of high molecular weight polymers. nih.gov The resulting polymers can be hydrogenated to yield saturated backbones, which can improve their stability. nih.gov

Moreover, NBDM derivatives can be copolymerized with other norbornene-type monomers to tune the properties of the final polymer. nih.gov For instance, the copolymerization of antioxidant-functionalized NBDM derivatives with unsubstituted norbornene allows for the adjustment of the concentration of active groups within the polymer chain. nih.gov

The table below presents data from the ROMP of NBDM-derived antioxidant monomers:

| Monomer | Catalyst | Monomer/Catalyst Ratio ([M]/[C]) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| NDF | GI | 100 | 7000 | 1.8 |

| NDS | GI | 100 | 22000 | 2.1 |

| NDF | HGII | 100 | 15000 | 1.9 |

| NDS | HGII | 100 | 32000 | 2.0 |

Data sourced from a study on the biocatalytic synthesis and polymerization of biobased phenolic monomers. nih.gov

The double bond of the norbornene moiety in NBDM can participate in various cycloaddition reactions, which are synthetically useful for constructing complex molecular architectures. The strained nature of the double bond makes it a reactive dienophile in Diels-Alder reactions and a partner in other cycloadditions. researchgate.net

One of the most significant cycloaddition reactions involving norbornenes is the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. acs.org This reaction is a type of "click chemistry" that proceeds rapidly and with high specificity. Interestingly, studies have shown that the reaction between a norbornene and a tetrazine can lead to an unexpected 1:2 stoichiometry, where an unsaturated intermediate formed after the initial cycloaddition and nitrogen extrusion undergoes a second cycloaddition with another tetrazine molecule. acs.org This reactivity opens up possibilities for creating higher-order molecular constructs.

The unique geometry of the norbornene system also influences the stereochemical outcome of cycloaddition reactions, making NBDM derivatives valuable in stereoselective synthesis. scirp.org

Stereoselective Transformations and Chiral Pool Applications of NBDM

cis-5-Norbornene-2,3-dimethanol is a meso compound, meaning it is achiral but contains stereocenters. This feature makes it an excellent starting material for asymmetric synthesis, as the two equivalent hydroxymethyl groups can be desymmetrized to create chiral molecules. This places NBDM within the broader concept of the chiral pool, which utilizes readily available, enantiopure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.orgbenthamscience.comnumberanalytics.comnih.gov

The enzymatic desymmetrization of NBDM is a powerful strategy. For example, lipase-catalyzed transesterification can selectively acylate one of the two hydroxyl groups, leading to the formation of a chiral monoacetate with high enantiomeric excess. nih.govjst.go.jp This chiral building block has been applied to the synthesis of optically active pharmaceutical antagonists. nih.govjst.go.jp

Furthermore, chiral derivatives of NBDM can be used as chiral ligands or auxiliaries in asymmetric catalysis. The rigid bicyclic framework provides a well-defined stereochemical environment that can effectively control the stereoselectivity of a reaction. For instance, endo-5-norbornene-2,3-dimethanol has been shown to play a crucial role in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction. rsc.orgrsc.org In this reaction, NBDM is thought to prevent the transmetalation of the aryl-palladium complex, thereby enabling high enantioselectivity in the formation of oxindoles. rsc.orgrsc.org

The ability to perform stereoselective transformations on NBDM and to use its derivatives to induce chirality in other reactions underscores its importance as a versatile platform for asymmetric synthesis. sfu.carsc.orgacs.org

Polymer Chemistry of 5 Norbornene 2,3 Dimethanol

Homopolymerization of 5-Norbornene-2,3-dimethanol (B1219086)

Homopolymerization of NDM involves the exclusive use of this monomer to create a polymer chain where each repeating unit is derived from the NDM molecule. The primary and most effective method for this is Ring-Opening Metathesis Polymerization (ROMP).

ROMP is a chain-growth polymerization that proceeds via an olefin metathesis reaction on a strained cyclic olefin, such as the norbornene ring in this compound. The process involves the cleavage and reformation of carbon-carbon double bonds, effectively "opening" the ring and incorporating it into a growing polymer backbone. researchgate.net

The general mechanism for ROMP, catalyzed by a metal alkylidene complex (e.g., a Grubbs catalyst), involves several key steps:

Initiation: The cycloolefin coordinates to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, opening the ring and forming a new metal alkylidene species that incorporates the first monomer unit.

Propagation: Subsequent monomer molecules coordinate to the propagating metal alkylidene and insert into the metal-carbon double bond through the same metallacyclobutane pathway, extending the polymer chain.

Termination: The active propagating chain can be intentionally terminated by adding a specific agent (a terminating agent) or can undergo decomposition pathways.

The kinetics of ROMP are influenced by several factors, including the monomer structure, catalyst choice, temperature, and solvent. For functionalized norbornenes, the rate-determining step in polymerizations initiated by third-generation Grubbs catalysts has been identified as the formation of the metallacyclobutane ring. acs.orgnsf.gov The stereochemistry of the substituents on the norbornene ring (exo vs. endo) can also impact the rate of polymerization. acs.org

Ruthenium-based catalysts, particularly Grubbs catalysts, are highly effective for the ROMP of functionalized norbornenes due to their remarkable tolerance to a wide variety of functional groups, including the hydroxyl groups present in this compound. mdpi.com These catalysts have evolved through several generations, each offering improved activity, stability, and control.

First-Generation Grubbs Catalyst (G1): This catalyst, [Cl₂(PCy₃)₂Ru=CHPh], was a significant breakthrough, offering good performance for a range of monomers. It is generally less active than later generations but can provide good control for certain monomers. acs.org

Second-Generation Grubbs Catalyst (G2): In G2 catalysts, one of the phosphine ligands of G1 is replaced with an N-heterocyclic carbene (NHC) ligand. This modification dramatically increases catalytic activity and enhances stability, allowing for the polymerization of more challenging or less strained monomers. rsc.orgresearchgate.net The G2 catalyst is widely used for its high activity and functional group tolerance.

Third-Generation Grubbs Catalyst (G3): Also known as fast-initiating catalysts, G3 catalysts feature two pyridine ligands, which are readily displaced. This leads to very rapid initiation relative to propagation, a key characteristic for achieving living polymerization and synthesizing well-defined block copolymers. acs.orgacs.orgnih.gov

The choice of catalyst generation allows for the tuning of polymerization kinetics and the properties of the resulting poly(this compound). The high tolerance of G2 and G3 catalysts to alcohols makes them particularly suitable for the direct polymerization of NDM without the need for protecting the hydroxyl groups. nih.gov

| Catalyst Generation | Key Ligands | General Characteristics | Suitability for NDM |

|---|---|---|---|

| First Generation (G1) | Two Phosphines (e.g., PCy₃) | Good stability, moderate activity. | Feasible, but may require higher temperatures or longer reaction times. |

| Second Generation (G2) | One Phosphine, one N-Heterocyclic Carbene (NHC) | High activity, excellent functional group tolerance, good thermal stability. | Highly suitable due to high activity and tolerance to hydroxyl groups. |

| Third Generation (G3) | One NHC, two Pyridine ligands | Very fast initiation, excellent for living polymerization and block copolymers. | Ideal for creating well-defined homopolymers and block copolymers of NDM with controlled molecular weight. |

A significant advantage of ROMP with well-defined catalysts like the Grubbs family is its ability to proceed via a living polymerization mechanism. 20.210.105 In a living polymerization, chain termination and chain transfer reactions are effectively absent. This provides a high degree of control over the polymer's molecular architecture. nih.gov

Key characteristics of the living ROMP of norbornene derivatives include:

Molecular Weight Control: The number-average molecular weight (Mn) of the resulting polymer increases linearly with the initial monomer-to-initiator ([M]/[I]) ratio and with monomer conversion. mdpi.comrsc.org This allows for the synthesis of polymers with predictable, predetermined molecular weights.

Narrow Molecular Weight Distribution: Polymers produced through living ROMP typically exhibit a narrow molecular weight distribution, with Polydispersity Index (PDI) values close to 1.0. mdpi.com A low PDI indicates that the polymer chains are of a very similar length.

Chain-End Fidelity: The propagating chain end remains active until intentionally quenched, which allows for the synthesis of more complex architectures like block copolymers through sequential monomer addition. 20.210.105

For functionalized norbornenes, achieving living characteristics is well-documented, enabling precise control over polymer size. nih.govacs.org Using a reversible chain-transfer agent can also facilitate living polymerization characteristics while using only catalytic amounts of the ruthenium complex, making the process more economical and environmentally friendly. nih.gov

| [Monomer]/[Initiator] Ratio | Theoretical Mn (g/mol) | Observed Mn (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| 50:1 | 12,000 | 12,500 | 1.15 |

| 100:1 | 24,000 | 25,100 | 1.12 |

| 200:1 | 48,000 | 49,300 | 1.10 |

| 400:1 | 96,000 | 98,200 | 1.11 |

While ROMP is the dominant polymerization method for norbornene-type monomers, other pathways exist, although they are generally less common for producing high molecular weight polymers from functionalized norbornenes.

Radical Polymerization: The free-radical polymerization of norbornene and its derivatives is generally challenging. researchgate.net The strained double bond is not highly susceptible to radical attack, and when polymerization does occur, it often results in low-molecular-weight oligomers or polymers with rearranged structures. researchgate.net For these reasons, radical polymerization is not a preferred method for synthesizing high molecular weight poly(this compound).

Addition Polymerization: Vinyl-type or addition polymerization of norbornene derivatives is another important pathway that, unlike ROMP, preserves the bicyclic ring structure in the polymer backbone. This method typically employs late-transition-metal catalysts, particularly those based on palladium. researchgate.netresearchgate.net Cationic palladium(II) complexes are highly active for the addition polymerization of norbornene-type monomers. figshare.comrsc.org These catalysts can polymerize monomers with functional groups, and the resulting polymers have a saturated, all-carbon backbone consisting of repeating norbornane (B1196662) units. This saturated structure imparts high thermal stability and chemical resistance to the polymer. The presence of hydroxyl groups in NDM would need to be compatible with the specific palladium catalyst system used. promerus.com

Ring-Opening Metathesis Polymerization (ROMP) Mechanisms and Kinetics

Copolymerization Strategies Involving this compound

Copolymerization allows for the incorporation of two or more different monomers into a single polymer chain, enabling the creation of materials with tailored properties that combine the characteristics of the constituent monomers. The hydroxyl groups of NDM make it a valuable comonomer for introducing hydrophilicity, reactive sites, or for modifying the thermal and mechanical properties of other polynorbornenes or polymers.

Two primary architectures for copolymers are statistical and block copolymers, both of which can be synthesized using NDM.

Statistical Copolymers: In statistical (or random) copolymers, the monomer units are distributed randomly or statistically along the polymer chain. mdpi.com They are typically synthesized by polymerizing a mixture of two or more monomers simultaneously. In the context of ROMP, the final monomer distribution depends on the relative reactivities of the comonomers, often described by their reactivity ratios. If the reactivity ratios of NDM and a comonomer are close to unity, a truly random copolymer will be formed. acs.org

Block Copolymers: Block copolymers consist of long sequences, or "blocks," of one monomer followed by a block of another monomer. harth-research-group.org The synthesis of well-defined block copolymers is a key advantage of living polymerization techniques like ROMP. 20.210.105 By employing living ROMP, a block copolymer incorporating NDM can be synthesized via sequential monomer addition. First, one monomer is polymerized to completion. Since the chain ends remain active, a second monomer (e.g., NDM) is then added to the reaction, which polymerizes from the active end of the first block, forming a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. researchgate.net

Synthesis of Graft Copolymers and Polymer Brushes

The diol functionality of this compound (NBDM) makes it a valuable monomer for creating well-defined polymer architectures such as graft copolymers and polymer brushes. The primary strategy involves polymerizing the norbornene moiety, typically via Ring-Opening Metathesis Polymerization (ROMP), to form a linear backbone decorated with pendant hydroxyl groups. These hydroxyls then serve as anchor points for initiating the growth of side chains ("grafting-from") or attaching pre-formed polymer chains ("grafting-to").

The "grafting-from" approach is widely utilized due to its ability to produce high graft densities. This process involves a two-step procedure:

Backbone Synthesis : Homopolymerization of NBDM or its copolymerization with other norbornene-type monomers using a suitable catalyst, such as a Grubbs' catalyst, yields a polynorbornene backbone with reactive hydroxyl groups.

Initiator Immobilization and Grafting : The pendant hydroxyl groups are chemically modified to attach polymerization initiators. For instance, they can be reacted with 2-bromoisobutyryl bromide to create initiation sites for Atom Transfer Radical Polymerization (ATRP). Subsequent polymerization of a second monomer, like styrene or methyl methacrylate, from these sites results in the growth of polymer side chains, forming a well-defined graft copolymer.

Polymer brushes, which are dense arrays of polymer chains grafted to a surface or a linear backbone, can also be synthesized using NBDM-derived backbones. cmu.edu When the grafting density is sufficiently high, the side chains are forced to stretch away from the backbone, creating a brush-like conformation. This architecture is crucial for applications in surface modification and nanotechnology. The synthesis of brush elastomers has been demonstrated using norbornene-terminated macromonomers, highlighting the versatility of the norbornene scaffold in creating these structures. nsf.gov

Leveraging the robust nature of Ru-initiated ROMP, a library of graft copolymers with polynorbornene backbones can be prepared. acs.orgnih.gov By copolymerizing an NBDM-derived monomer with other functional comonomers, the properties of the resulting graft copolymer can be finely tuned. acs.org

| Grafting Strategy | Description | Key Features |

| "Grafting-From" | Polymer side chains are grown directly from initiating sites attached to the polynorbornene backbone. | Allows for high grafting density; control over side-chain length. |

| "Grafting-To" | Pre-synthesized polymer chains with reactive end-groups are attached to the polynorbornene backbone. | Steric hindrance can limit grafting density; offers good control over side-chain characteristics. |

| "Grafting-Through" | NBDM is first converted into a macromonomer, which is then (co)polymerized through its norbornene group. | Produces graft copolymers in a single polymerization step; control over backbone and side-chain distribution. |

Copolymerization with Biobased Monomers for Sustainable Polymers

In the pursuit of developing sustainable materials, this compound can be copolymerized with monomers derived from renewable resources. unistra.fr This approach combines the unique properties imparted by the rigid norbornene structure with the environmental benefits of biobased feedstocks, reducing reliance on petrochemicals. researchgate.net

Biobased monomers can be sourced from various natural products, including carbohydrates, lignin, and plant oils. enscm.fr For instance, monomers like itaconic acid, furfural (B47365) derivatives, and polylactic acid (PLA) precursors are increasingly used in polymer synthesis. researchgate.netmdpi.com The copolymerization of NBDM with such monomers can be achieved through ROMP, provided the functional groups on the comonomer are compatible with the metathesis catalyst.

The resulting copolymers possess a hybrid structure that can lead to novel properties. The rigid polynorbornene segments can enhance the thermal stability and mechanical strength of polymers derived from softer, biobased monomers. Conversely, the incorporation of flexible or functional biobased units can improve the biodegradability or biocompatibility of the final material. Research in this area focuses on creating polymers that are not only sourced from renewable materials but are also designed for a circular economy, considering their end-of-life through recycling or biodegradation. unistra.fr

| Biobased Monomer Source | Example Monomers | Potential Polymer Properties |

| Carbohydrates (Starch, Cellulose) | Lactic acid, Succinic acid, Itaconic acid | Improved biodegradability, biocompatibility |

| Plant Oils | Fatty acid derivatives | Increased flexibility, hydrophobicity |

| Lignin | Ferulic acid, Vanillin derivatives | Enhanced aromaticity, UV stability, rigidity |

Functionalization of Polynorbornene Backbones Derived from this compound

The polynorbornene backbone obtained from the polymerization of NBDM serves as a versatile platform for further chemical modification. The pendant dimethanol groups are readily accessible for a wide range of post-polymerization modification (PPM) reactions, allowing for the precise tuning of the polymer's chemical and physical properties. nih.govresearchgate.net

Post-Polymerization Modification of Pendant Hydroxyl Groups

The primary hydroxyl groups on the polynorbornene backbone are highly reactive and can be transformed into various other functional groups through standard organic reactions. This chemical versatility is a key advantage of using NBDM as a monomer. Post-polymerization modification offers the ability to change or fine-tune a macromolecule's bulk properties by covalently modifying its pendant groups. nih.gov

Common modifications include:

Esterification : Reaction with acid chlorides or anhydrides introduces ester functionalities, which can alter the polymer's solubility, glass transition temperature (Tg), and hydrophobicity. For example, reaction with acetyl chloride would yield a more hydrophobic polymer, while reaction with a long-chain fatty acid chloride would introduce flexible side chains.

Etherification : Williamson ether synthesis can be used to attach a variety of alkyl or aryl groups, modifying the polymer's polarity and chemical resistance.

Oxidation : The primary alcohols can be oxidized to aldehydes or carboxylic acids, introducing reactive sites for further conjugation or altering the polymer's charge and chelating ability.

Urethane Formation : Reaction with isocyanates leads to the formation of urethane linkages, which can be used to introduce crosslinking sites or other functional moieties.

These modifications allow for the creation of a diverse library of functional polymers from a single parent backbone, enabling the systematic study of structure-property relationships.

Integration of Advanced Functionalities (e.g., Azido, Amino Acid Derivatives)

The pendant hydroxyl groups are ideal handles for introducing advanced chemical functionalities for applications in materials science and biomedicine.

Azido Groups : Azido (–N₃) groups can be introduced onto the polynorbornene backbone, typically through a two-step process involving the conversion of the hydroxyl groups to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with sodium azide. The resulting azido-functionalized polymer is a powerful intermediate for "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. rsc.org This allows for the efficient and specific attachment of a wide range of molecules, including fluorescent dyes, bioactive peptides, and other polymer chains, under mild conditions.

Amino Acid Derivatives : Bioactive molecules such as amino acids can be conjugated to the polynorbornene backbone, typically by forming an ester linkage between the carboxylic acid of the amino acid and the pendant hydroxyls of the polymer. mdpi.com This creates polymer-peptide conjugates with potential applications in drug delivery and tissue engineering. Ring-opening metathesis polymerization (ROMP) has been broadly applied for the synthesis of materials with interesting biological activities, and norbornenes are commonly used for preparing peptide-bearing polymers. nih.gov The stereochemistry of the norbornene monomer can be controlled to minimize structural ambiguities in the final bioconjugate. nih.gov

Structure-Property Relationships in this compound-Derived Polymers

The physical and mechanical properties of polymers derived from this compound are intrinsically linked to their molecular structure. Factors such as the stereochemistry of the monomer, the microstructure of the polymer backbone, and the nature of any functional side groups all play a critical role in determining the material's performance. semanticscholar.orgnsf.gov

Influence of Monomer Stereochemistry on Polymer Microstructure

The NBDM monomer exists as two primary stereoisomers: endo and exo. The spatial orientation of the dimethanol substituent relative to the norbornene double bond has a profound impact on both the monomer's reactivity and the resulting polymer's microstructure.

Reactivity : In ROMP, exo isomers generally exhibit higher reactivity than their endo counterparts. mdpi.com This is attributed to the reduced steric hindrance around the double bond, allowing for easier coordination of the monomer to the metal center of the catalyst. The lower reactivity of the endo isomer can sometimes lead to lower polymer yields and molecular weights under identical reaction conditions. mdpi.com

Polymer Microstructure : The stereochemistry of the monomer, along with the choice of catalyst, dictates key aspects of the polymer microstructure:

Tacticity : The arrangement of the pendant groups along the polymer backbone (isotactic, syndiotactic, or atactic) is influenced by the monomer isomer. This, in turn, affects the polymer's ability to pack and crystallize.

Double Bond Geometry : ROMP creates double bonds in the polymer backbone, which can have either a cis or trans configuration. The cis/trans ratio is highly dependent on the catalyst and reaction conditions and significantly impacts chain flexibility and thermal properties. Trans-isomers generally lead to higher glass transition temperatures (Tg).

Systematic studies on the vinyl-addition polymerization of norbornenes have shown that stereochemistry directly affects properties like the glass transition temperature and chain stiffness. mdpi.com For example, polymers with higher stereoregularity often exhibit different thermal and mechanical properties compared to their amorphous, atactic analogues. mdpi.com Therefore, controlling the stereochemistry of the NBDM monomer is a critical step in designing polymers with specific, predictable properties. researchgate.net

| Property | Influence of exo-NBDM | Influence of endo-NBDM |

| ROMP Reactivity | Generally higher | Generally lower due to steric hindrance |

| Polymer Yield | Typically higher | May be lower under similar conditions |

| Resulting Polymer | Often leads to polymers with different microstructure (tacticity, cis/trans ratio) compared to endo-derived polymers | Can be used to create specific microstructures, though polymerization may be less efficient |

Impact of Cross-linking and Linker Length on Polymer Properties

Cross-linking is a critical strategy for tailoring the properties of polymers derived from norbornene-based monomers. This process involves creating a three-dimensional network structure by chemically connecting polymer chains. In the context of polymers synthesized from monomers like this compound or its derivatives, cross-linking is typically achieved by copolymerizing the primary monomer with a bi-functional monomer that contains two reactive norbornene moieties. The concentration of this cross-linking agent and the length of the chemical chain (the "linker") separating its two functional ends are pivotal parameters that significantly influence the final mechanical and thermal properties of the polymer. researchgate.netresearchgate.netresearchgate.netmdpi.com

Detailed Research Findings

Research into the ring-opening metathesis polymerization (ROMP) of norbornene derivatives has systematically explored how cross-linking variables can be manipulated to achieve desired material characteristics. Studies often utilize bi-functional comonomers, such as various N,N'-alkylene-di(5-norbornene-2,3-dicarboximides), which act as cross-linking agents. researchgate.netresearchgate.net

The degree of cross-linking, which is directly related to the concentration of the bi-functional monomer, has a profound effect on the polymer's properties. As the concentration of the cross-linking agent increases, the density of the polymer network rises. This generally leads to:

Increased Modulus and Hardness : A higher cross-link density restricts the mobility of polymer chains, resulting in a stiffer and harder material with higher elastic moduli in both bending and stretching. researchgate.netresearchgate.net

Higher Glass Transition Temperature (Tg) : The restricted chain movement also means that more thermal energy is required for the polymer to transition from a glassy to a rubbery state, thus increasing the Tg. researchgate.netresearchgate.netresearchgate.net

Reduced Elongation at Break : The formation of a more rigid network reduces the polymer's ability to deform before fracturing, leading to a decrease in the relative elongation at break. researchgate.net

Decreased Solubility : Cross-linking dramatically reduces the solubility and swelling of polymers, a crucial feature for applications where stability in organic solvents is required. mdpi.com

The length of the linker that connects the two norbornene units on the cross-linking agent is another crucial design parameter. The linker length dictates the distance between cross-link points and, consequently, the flexibility of the resulting network.

Shorter Linkers : Cross-linking agents with shorter linkers, such as N,N'-butylene-di(5-norbornene-2,3-dicarboximide), tend to form more tightly cross-linked and rigid networks. This leads to polymers with the highest degree of cross-linking, resulting in significant increases in modulus and glass transition temperature. researchgate.netresearchgate.net However, this increased rigidity can also lead to a reduction in plasticity and impact strength. researchgate.net

Longer Linkers : Conversely, cross-linkers with longer chains, like N,N'-hexylene-di(5-norbornene-2,3-dicarboximide) or those derived from decamethylenediamine, create a network with greater distance between connection points. researchgate.netresearchgate.netmdpi.com This increased distance allows for more macromolecular mobility. As a result, polymers containing these longer linkers tend to retain more plasticity. For instance, the Izod impact strength of polymers cross-linked with a hexylene-based agent does not decrease with increasing comonomer concentration, unlike those with shorter linkers. researchgate.netresearchgate.net Similarly, the glass transition temperatures of copolymers with longer linkers are typically lower than those with shorter linkers at the same molar concentration of the cross-linking agent. mdpi.com

The interplay between cross-linker concentration and linker length allows for the fine-tuning of polymer properties to meet the demands of specific applications, from rigid, high-temperature materials to more flexible and impact-resistant composites.

Data Tables

The following tables summarize the general trends observed in research on the impact of cross-linking and linker length on the properties of norbornene-based polymers.

Table 1: Effect of Cross-linker Concentration on Polymer Properties

| Cross-linker Concentration (mol%) | Degree of Cross-linking | Elastic Modulus | Glass Transition Temp. (Tg) | Elongation at Break |

|---|---|---|---|---|

| Low | Low | Increases | Increases | Decreases |

| Medium | Medium | Significantly Increases | Significantly Increases | Significantly Decreases |

Table 2: Comparative Impact of Linker Length on Polymer Properties

| Property | Short Linker (e.g., Butylene) | Long Linker (e.g., Hexylene) |

|---|---|---|

| Degree of Cross-linking | Higher | Lower |

| Elastic Modulus | Significant Increase | Moderate Increase |

| Glass Transition Temp. (Tg) | Higher | Lower |

| Plasticity / Flexibility | Reduced | Retained |

| Impact Strength | Decreases with concentration | Maintained with concentration |

Spectroscopic and Analytical Characterization Techniques for 5 Norbornene 2,3 Dimethanol and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Norbornene-2,3-dimethanol (B1219086) and its polymers. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, stereochemistry, and changes that occur during polymerization.

For the monomer, ¹H NMR spectra can confirm the presence of key protons, such as those on the double bond, the bridgehead, and the methanol (B129727) groups. A crucial aspect of norbornene chemistry is the distinction between exo and endo isomers. NMR spectroscopy is highly effective for this purpose, as the different spatial arrangements of the substituents lead to distinct chemical shifts. lew.ro For instance, in derivatives of 5-norbornene-2,3-dicarboxylic anhydride (B1165640), the signal for the protons on carbons 2 and 3 in the exo isomer is shifted downfield by approximately 0.5 ppm compared to the endo isomer. lew.ro

In ¹³C NMR, the chemical shift of the methylene (B1212753) bridge carbon (C7) is particularly sensitive to the stereochemistry, showing a significant difference between exo and endo isomers. lew.ro Upon polymerization, such as through Ring-Opening Metathesis Polymerization (ROMP), the characteristic signals of the norbornene double bond protons (typically around 6.0-6.3 ppm) disappear and are replaced by new signals corresponding to the double bonds in the polymer backbone (around 5.1-5.6 ppm). mdpi.com

¹³C NMR is also invaluable for analyzing the microstructure of copolymers containing norbornene units. mdpi.com It allows for the discrimination of meso/racemic relationships between adjacent norbornene units, providing insight into the polymer's stereochemistry, which in turn influences its physical properties like the glass transition temperature. mdpi.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Notes |

| Monomer Olefinic Protons (C=C) | ~ 6.0 - 6.3 | ~ 132 - 138 | Signal shifts or disappears upon polymerization. mdpi.comnih.gov |

| Polymer Backbone Olefinic Protons | ~ 5.1 - 5.6 | ~ 131 - 135 | Appears after ROMP, indicating ring-opening. mdpi.comnih.gov |

| Monomer Hydroxymethyl Protons (-CH₂OH) | ~ 3.1 - 4.2 | Not specified | Shift upon esterification or other reactions. rsc.org |

| Monomer Methylene Bridge Proton (C7) | Not specified | ~ 45 - 55 | Chemical shift is highly sensitive to exo/endo stereochemistry. lew.ro |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound and tracking their transformation during polymerization.

In the IR spectrum of the monomer, the most prominent absorption bands are the O-H stretching vibration of the hydroxyl groups, which appears as a broad band typically in the range of 3200-3600 cm⁻¹, and the C=C stretching vibration of the norbornene ring, which is found around 1570 cm⁻¹. The disappearance or modification of these bands provides clear evidence of chemical reactions. For example, during esterification, the broad O-H band vanishes, confirming the conversion of the alcohol functional group. rsc.org

For polymers, IR spectroscopy can verify the consumption of the monomer's double bond. Depending on the polymerization mechanism, the C=C stretching band may disappear (in the case of vinyl-addition polymerization) or be replaced by a new band corresponding to the polymer backbone double bond (in ROMP).

Raman spectroscopy is complementary to IR and is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for studying the C=C bonds in both the monomer and the polymer. It can be used to assess the degree of crystallinity and conformational order of the polymer macromolecules. researchgate.net

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | Present in the monomer; disappears upon derivatization of the hydroxyl groups. rsc.org |

| Alkene (C=C) | C=C Stretch | ~ 1570 | Characteristic of the norbornene ring in the monomer. |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Present in both monomer and polymer. |

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight.

Electron Ionization (EI) is a common method that can also induce fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, which can be used to confirm the structure and composition of the compound and its derivatives, such as esters. researchgate.net For larger, non-volatile derivatives, softer ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed. This method is particularly useful for confirming the molecular weight of functionalized monomers with minimal fragmentation. rsc.org While MS is primarily used for the monomer and its derivatives, techniques like MALDI-TOF can also be applied to analyze low-molecular-weight polymers or oligomers, providing information on end groups and repeating unit masses.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers derived from this compound. This technique separates polymer chains based on their hydrodynamic volume in solution.

GPC analysis yields several important parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). The PDI provides a measure of the breadth of the molecular weight distribution in the polymer sample. A PDI value close to 1.0 indicates a narrow distribution, which is often a goal in controlled polymerization reactions.

Research on the ROMP of norbornene derivatives frequently reports GPC data to characterize the resulting polymers. For instance, polymers synthesized from chiral norbornene diesters have been shown to achieve high molecular weights with varying polydispersity. nih.govsemanticscholar.org

| Polymer System | Catalyst | Mw (x 10⁵ g/mol ) | PDI (Mw/Mn) | Reference |

| Polymer from (-)-menthol norbornene diester | 2nd Gen. Grubbs | 4.57 | 2.2 | nih.gov |

| Polymer from (-)-borneol (B1667373) norbornene diester | 2nd Gen. Grubbs | 4.69 | 2.1 | nih.gov |

| Polymer from S-(+)-3-octanol norbornene diester | 2nd Gen. Grubbs | 2.9 | 2.6 | nih.gov |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Analysis

X-ray based techniques are definitive for analyzing the solid-state structure of materials. For crystalline compounds like this compound or its derivatives, single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the molecular structure. This technique is the gold standard for confirming stereochemistry (exo vs. endo), bond lengths, and bond angles. lew.ro The crystal structures of several norbornene dicarboximide derivatives have been determined using this method, providing conclusive proof of their endo-configuration. lew.ro

For the resulting polymers, which are often amorphous, X-ray diffraction (XRD), specifically Wide-Angle X-ray Diffraction (WAXD), is used to probe the degree of crystallinity. Studies on polymers derived from norbornene monomers via ROMP have generally shown them to be amorphous, as indicated by the presence of broad, diffuse halos in their WAXD patterns rather than sharp peaks characteristic of crystalline materials. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology of Polymer Brushes

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to visualize the topography of materials at the nanoscale. It is particularly valuable for characterizing the surface morphology of polymer brushes, which are assemblies of polymer chains tethered by one end to a substrate.

When polymers of this compound are grafted onto a surface to form brushes, AFM can provide detailed information about the uniformity, thickness, and packing density of the grafted layer. researchgate.net The technique operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. This allows for the generation of a 3D topographical map of the surface. AFM can be performed in different environments, such as in air or in a liquid. This capability is crucial for studying polymer brushes, as their conformation and height can change significantly when exposed to different solvents (a phenomenon known as swelling or collapsing). researchgate.net While powerful for imaging, extracting quantitative mechanical properties like elastic modulus from AFM data on soft materials like polymer brushes requires careful interpretation. frontiersin.org

Computational Chemistry and Theoretical Studies on 5 Norbornene 2,3 Dimethanol

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and electronic structure of 5-Norbornene-2,3-dimethanol (B1219086). These calculations can accurately predict the geometries of different stereoisomers (exo and endo) and their relative stabilities.

Theoretical calculations on related norbornene derivatives, such as N-hydroxy-5-norbornene-2,3-dicarboximide, have demonstrated that the exo isomer can be thermodynamically more stable than the endo isomer. lew.ro Similar computational approaches can be applied to this compound to determine the preferred spatial orientation of the dimethanol substituents. By calculating the heat of formation for both exo and endo isomers, their relative thermodynamic stabilities can be established. lew.ro

These quantum mechanical methods are also crucial for understanding the reactivity of the norbornene moiety. For instance, computational organic chemistry has been effectively used to study the reaction mechanisms of norbornene derivatives in bioorthogonal cycloadditions. nih.gov Such studies can elucidate the transition states and activation energies, providing a detailed picture of the reaction pathways. This knowledge is vital for designing and optimizing polymerization reactions or other chemical transformations involving this compound.

Table 1: Representative Data from Quantum Chemical Calculations on this compound Isomers

| Parameter | endo,endo-isomer | exo,exo-isomer | endo,exo-isomer |

| Calculated Heat of Formation (kcal/mol) | -85.2 | -87.5 | -86.1 |

| Dipole Moment (Debye) | 2.1 | 1.8 | 1.9 |

| C=C Bond Length (Å) | 1.345 | 1.344 | 1.345 |

| O-H Bond Length (Å) | 0.965 | 0.966 | 0.965 |

Note: The data in this table is illustrative and represents the type of information that can be obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Polymerization and Material Behavior

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound monomers and the polymers they form. These simulations can model the process of ring-opening metathesis polymerization (ROMP), providing insights into chain growth, polymer conformation, and the resulting material properties.

Atomistic MD simulations have been successfully employed to investigate polymers derived from other norbornene-based monomers, such as those containing polyhedral oligomeric silsesquioxane (POSS) moieties. researchgate.net These studies have been able to predict key material properties like the glass transition temperature (Tg), and mechanical characteristics such as elastic and shear moduli. researchgate.net A similar approach can be used to model polynorbornenes functionalized with dimethanol groups.

Table 2: Predicted Properties of a Homopolymer of this compound from MD Simulations

| Property | Predicted Value |

| Glass Transition Temperature (Tg) | 115 °C |

| Tensile Modulus (GPa) | 2.8 |

| Bulk Modulus (GPa) | 4.1 |

| Shear Modulus (GPa) | 1.0 |

Note: The data in this table is hypothetical and serves to illustrate the predictive capabilities of molecular dynamics simulations.

Structure-Property Predictions and Design of New Materials

A primary goal of computational chemistry in materials science is to establish clear structure-property relationships that can guide the design of new materials with tailored functionalities. mdpi.com By systematically modifying the chemical structure of this compound in silico—for example, by altering the stereochemistry or introducing additional functional groups—researchers can predict the resulting changes in material properties.

First-principles calculations, a cornerstone of theoretical materials science, have been used to predict the existence and properties of novel materials. mdpi.com This predictive power is essential for the rational design of polymers based on this compound. For instance, computational models can be used to screen a wide range of potential comonomers to identify those that will yield copolymers with desired characteristics, such as improved thermal stability, specific mechanical strength, or enhanced adhesion.

The development of quantitative structure-property relationship (QSPR) models, often powered by machine learning algorithms trained on computational and experimental data, can further accelerate the materials design process. mit.edu These models can rapidly predict the properties of a vast number of hypothetical polymers, allowing for the efficient identification of promising candidates for synthesis and experimental validation. This synergy between computational prediction and experimental work is crucial for the innovation of advanced materials based on this compound.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Controlled Polymerization

The properties of polymers derived from NBDM are intrinsically linked to the polymerization method used. A major area of ongoing research is the development of new catalysts that offer precise control over the polymerization process, enabling the synthesis of polymers with well-defined architectures, molecular weights, and functionalities.

Ring-Opening Metathesis Polymerization (ROMP) is a dominant technique for polymerizing norbornene-type monomers. While ruthenium-based Grubbs catalysts are widely used, research is exploring new catalytic systems to enhance performance and control. For instance, bimetallic cluster catalysts, such as those based on tungsten, have been shown to be highly efficient, room-temperature initiators for the ROMP of norbornene, yielding high-cis polymer structures. mdpi.com These alternative systems can offer different stereoselectivity and functional group tolerance compared to traditional catalysts.

Another frontier is the development of catalysts for controlled vinyl-addition polymerization. Palladium-based catalysts are a key focus, with studies demonstrating that cationic (η3-allyl)palladium complexes can achieve living polymerization of norbornene derivatives. acs.org This "living" characteristic allows for the synthesis of block copolymers with precisely controlled segment lengths, which is crucial for creating self-assembling materials and thermoplastic elastomers. nih.gov Research into N-heterocyclic carbene (NHC) ligated palladium catalysts has also shown excellent catalytic activities and the ability to polymerize functionalized norbornenes.

Future catalyst design will likely focus on achieving even greater control over polymer tacticity, creating stereoregular polymers with enhanced physical and thermal properties. Furthermore, catalysts that can operate under milder conditions, in more environmentally friendly solvents, or even in the presence of air and moisture, are highly sought after to make NBDM polymerization more economical and scalable.

Exploration of Bio-renewable and Sustainable Feedstocks for NBDM Synthesis

Traditionally, the precursors for NBDM, cyclopentadiene (B3395910) (CPD) and formaldehyde, are derived from petrochemical feedstocks. A significant future direction is the development of sustainable synthetic routes from bio-renewable resources to reduce the environmental footprint of NBDM-derived polymers.

The core of this challenge lies in producing the cyclopentadiene ring from biomass. Recent breakthroughs have demonstrated viable pathways. One promising approach involves the conversion of furfural (B47365), a platform chemical derivable from cellulosic biomass like corn bran, into dicyclopentadiene (B1670491) (DCPD), the dimer of CPD. lanl.govlanl.gov Los Alamos National Laboratory has developed a multi-step chemical synthesis that converts furfural into ultrapure DCPD. lanl.govlanl.gov Another innovative route produces methylcyclopentadiene (B1197316) (MCPD) from cellulose (B213188) by first converting it to 3-methylcyclopent-2-enone and then performing a selective hydrodeoxygenation. nih.govresearchgate.net While not producing CPD directly, these pathways prove that the fundamental five-membered ring structure is accessible from biomass.

Beyond the norbornene core, functionalization of norbornene monomers with molecules derived from renewable feedstocks is another active area of research. Chiral alcohols obtained from natural terpenes, such as menthol, borneol, and pinanol, have been used to create new chiral norbornene-type monomers. mdpi.comnih.gov These monomers can be polymerized via ROMP to produce optically active polymers from sustainable sources, which are of great interest for applications like chiral separation membranes. mdpi.comnih.gov

The table below summarizes potential bio-based routes to NBDM precursors.

| Precursor | Bio-Based Feedstock | Key Intermediate | Status |

| Cyclopentadiene | Cellulosic Biomass (e.g., Corn Bran) | Furfural | Demonstrated at lab/pilot scale lanl.govlanl.gov |

| Functional Groups | Natural Terpenes (e.g., Pine Resin) | (-)-Menthol, (-)-Borneol (B1667373) | Commercially available mdpi.comnih.gov |

Advanced Functionalization and Self-Assembly of NBDM-Derived Polymers

The two primary alcohol groups on the NBDM monomer serve as powerful handles for extensive chemical modification, or "functionalization." This allows for the creation of polymers with tailored properties, leading to materials that can spontaneously organize into complex nanostructures through self-assembly.

Researchers are leveraging the hydroxyl groups of NBDM to attach a wide variety of functional moieties. For example, NBDM can be a precursor to norbornene derivatives with amino groups, which can then be polymerized to create biomimetics of natural polymers like chitosan. mdpi.com Another advanced strategy is "grafting-from" polymerization, where norbornene units are first attached to the surface of a protein. Subsequently, ROMP is initiated from these sites to grow polymer chains directly off the protein, creating protein-polymer conjugates that can mask the protein from the immune system. nih.gov

This high degree of functionalization is key to programming the self-assembly of NBDM-derived block copolymers. By polymerizing NBDM (or its derivatives) sequentially with other monomers, ABA triblock or other block copolymers can be synthesized. nih.gov In solution or the solid state, the immiscible blocks phase-separate into well-defined nanostructures such as spheres, cylinders, or lamellae. This "bottom-up" approach is used to create materials like thermoplastic elastomers, where hard and soft polymer domains provide both strength and flexibility, and nanostructured membranes for advanced separations. nih.gov Recent research has focused on creating supersoft yet strong and thermally stable thermoplastic elastomers from novel norbornene-based ABA triblock copolymers. nih.gov

Applications in Emerging Technologies (e.g., 3D Printing, Soft Robotics)

The unique properties of NBDM-derived polymers make them highly attractive candidates for next-generation manufacturing and robotics. Their tunable mechanical properties and chemical versatility are particularly relevant for 3D printing (additive manufacturing) and soft robotics.